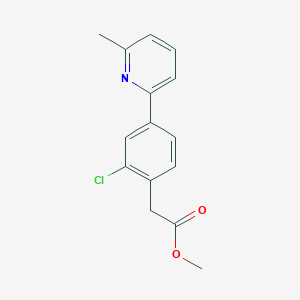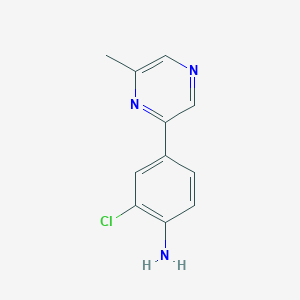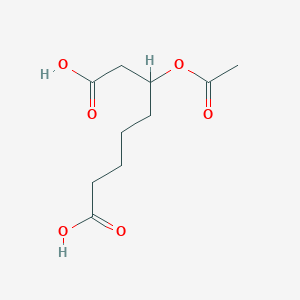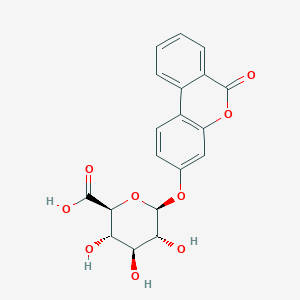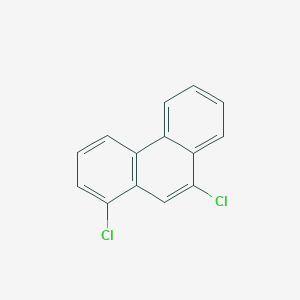![molecular formula C12H16O2S B1474440 (1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932670-21-7](/img/structure/B1474440.png)
(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol
Overview
Description
Molecular Structure Analysis
The molecule consists of a cyclopentane ring with a sulfanyl group attached to one carbon and a hydroxyl group attached to another carbon. The sulfanyl group is further substituted with a 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol” include its molecular structure, molecular weight, and the presence of functional groups like sulfanyl and hydroxyl .Scientific Research Applications
Cyclopentanone and its derivatives, such as “(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol”, are significant in various scientific research areas due to their potential applications in medicinal chemistry, organic synthesis, and materials science. Despite the specific compound "(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol" not being directly mentioned in available literature, insights can be drawn from related research on cyclopentanone derivatives and similar chemical structures.
Role in Medicinal Chemistry and Drug Synthesis
Cyclopentanone derivatives are critical in the synthesis of various natural products and pharmaceutical compounds. Lawesson's reagent, for instance, has been utilized in synthesizing macrocyclic natural products, highlighting the importance of sulfur-containing compounds in medicinal chemistry (Larik et al., 2017). The cyclopentanone core is essential for generating small molecules, including plant stress hormones like jasmonic acid and its derivatives, which have shown significant biological activities and potential as drugs and prodrugs (Ghasemi Pirbalouti et al., 2014).
Applications in Organic Synthesis
The transformation of biomass-derived furfurals to cyclopentanones is a notable example of the utility of cyclopentanone derivatives in organic synthesis. This process involves the catalytic conversion of furfural (FF) and 5-(hydroxymethyl)furfural (HMF) to cyclopentanone and its hydroxymethyl derivative, showcasing the potential of cyclopentanone as a petrochemical intermediate for synthesizing a wide range of commercially valuable compounds (Dutta & Bhat, 2021).
Significance in Chemical Industry
Cyclopentanone and its derivatives are also important in the chemical industry as solvents and intermediates. Their role extends to the production of fragrances and flavors, demonstrating the versatility of cyclopentanone derivatives in various applications (Sinopec Shanghai, 2011).
properties
IUPAC Name |
(1R,2R)-2-(4-methoxyphenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMURZFMJRMDYNV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
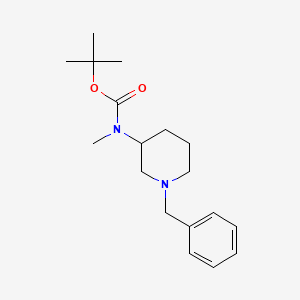

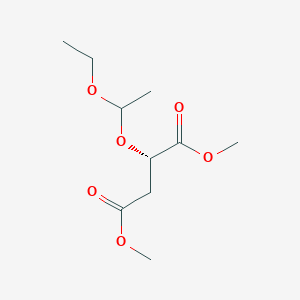

![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
